3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Overview
Description
Synthesis Analysis
This compound is used in diverse scientific research. Its unique properties make it invaluable in fields like medicinal chemistry, organic synthesis, and material science.Molecular Structure Analysis
The molecular formula of this compound is C14H13F3N2O. It is a pyridine derivative.Chemical Reactions Analysis
This compound is a versatile chemical compound used in diverse scientific research. Its unique properties make it invaluable in fields like medicinal chemistry, organic synthesis, and material science.Physical and Chemical Properties Analysis
The molecular weight of this compound is 282.26 g/mol. The predicted boiling point is 495.8±55.0 °C and the predicted density is 1.22±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Chemistry and Ligand Complexes
A study by Boča, Jameson, and Linert (2011) explores the chemistry and properties of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. This review highlights the synthesis, properties, and complex compounds of these ligands, noting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This work suggests areas for further investigation, including the exploration of unknown analogues that may have potential scientific research applications (Boča, Jameson, & Linert, 2011).
Fluorinated Compounds and Environmental Safety
Wang et al. (2019) review the sources, multimedia distribution, and health risks of novel fluorinated alternatives, including PFAS compounds. The study emphasizes the need for new compounds to replace PFASs due to their persistence, bioaccumulation, and toxicity. This review documents the concentrations of PFAS alternatives in various environmental media and human tissues, highlighting the systemic multiple organ toxicities of these novel fluorinated alternatives and calling for further toxicological studies (Wang et al., 2019).
Optoelectronic Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazolines and pyrimidines in optoelectronic materials. Their review covers the synthesis and application of these derivatives in electronic devices, highlighting their importance in the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and other optoelectronic applications. This study underscores the potential of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the development of advanced optoelectronic materials (Lipunova et al., 2018).
Synthesis of Heterocycles
Mishra, Nair, and Baire (2022) review the synthesis of pyridines and quinolines using propargylic alcohols, demonstrating the diverse possibilities these alcohols provide in developing novel synthetic strategies for constructing these important heterocyclic systems. Their comprehensive coverage of the literature from 2005 to 2021 provides valuable insights into the advancements in this area, offering a solid foundation for future research in the synthesis of pyridines, quinolines, and isoquinolines (Mishra, Nair, & Baire, 2022).
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZHNNFJQYTASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169928 | |
Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-62-7 | |
Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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